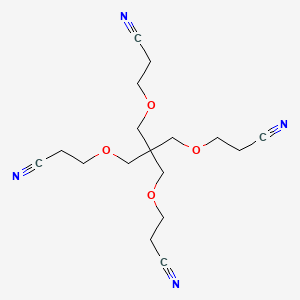
チオプロニン
概要
説明
科学的研究の応用
チオプロニンは、科学研究において幅広い用途があります。
作用機序
チオプロニンは、システインとのチオール-ジスルフィド交換反応を起こし、水溶性の混合ジスルフィド複合体を形成します . これにより、難溶性のシステインの量が減り、腎臓におけるシステイン結石の形成を防ぎます . この化合物のチオール基は、その還元特性に不可欠であり、さまざまな分子標的と経路と相互作用することを可能にします .
類似の化合物との比較
チオプロニンは、d-ペニシラミンやカプトプリルなどの他のチオール含有化合物と類似しています . チオプロニンは、いくつかの利点を提供します。
類似の化合物のリスト
- d-ペニシラミン
- カプトプリル
- アセチルシステイン
- グリシルグリシン
- イミノ二酢酸
- ニトリロ三酢酸
- N-オキサリルグリシン
- ブシラミン
- オキサリルジアミノプロピオン酸
- γ-グルタミルシステイン
- N-アセチルグリシンアミド
生化学分析
Biochemical Properties
Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This reaction reduces the amount of sparingly soluble cystine, thereby helping to prevent cystine stone formation .
Cellular Effects
Tiopronin has a significant impact on cellular processes, particularly in patients with cystinuria who excrete high levels of cystine in their urine . By controlling the rate of cystine precipitation and excretion, Tiopronin helps prevent kidney stone formation . It has also been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage .
Molecular Mechanism
The molecular mechanism of Tiopronin involves a thiol-disulfide exchange with cystine . This reaction forms a more soluble, disulfide-linked, Tiopronin-cysteine complex . By reducing urinary cystine concentrations below the solubility limit, Tiopronin helps reduce cystine stone formation .
Temporal Effects in Laboratory Settings
The effects of Tiopronin over time in laboratory settings are primarily related to its role in controlling the rate of cystine precipitation and excretion
Dosage Effects in Animal Models
In animal studies, high doses of Tiopronin have been shown to interfere with the maintenance of pregnancy and viability of a fetus . No neural tube defects were detected when Tiopronin was given to mice and rats in doses up to 10 times the highest recommended human dose .
Metabolic Pathways
The principal metabolite of Tiopronin is 2-mercaptopropionic acid (2-MPA) . Approximately 10-15% of the drug is metabolized to 2-MPA via hydrolysis .
Transport and Distribution
Tiopronin undergoes extensive protein binding in plasma . It is thought that this occurs through the formation of a disulfide bridge to the free thiol group of albumin . The volume of distribution of Tiopronin is high at 455 L, indicating that a large portion of the drug is bound to tissues outside plasma .
準備方法
合成経路と反応条件
チオプロニンは、さまざまな方法で合成できます。 一般的な方法の1つは、塩基の存在下でグリシンと2-クロロプロピオニルクロリドを反応させ、その後、硫化ナトリウムを加える方法です . 反応は通常、数時間、高温(約100°C)で行われます . 次に、生成物を抽出し、精製し、結晶化してチオプロニンを得ます .
工業的製造方法
工業的には、チオプロニンは、原料の溶解、pH調整、脱色、ろ過、凍結乾燥を含む一連の工程を経て製造されることが多いです . この方法により、最終製品の高純度と安定した品質が保証されます .
化学反応の分析
反応の種類
チオプロニンは、次のものを含むいくつかの種類の化学反応を起こします。
チオール-ジスルフィド交換: チオプロニンはシステインと反応して、水溶性の混合ジスルフィド複合体を形成します.
一般的な試薬と条件
チオール-ジスルフィド交換: この反応は通常、生理的pHレベルの水溶液中で起こります.
生成される主な生成物
チオール-ジスルフィド交換: 主な生成物は、水溶性の混合ジスルフィド複合体です.
類似化合物との比較
Tiopronin is similar to other thiol-containing compounds such as d-penicillamine and captopril . tiopronin offers several advantages:
Lower adverse effects: Compared to d-penicillamine, tiopronin has fewer side effects.
Specificity: Tiopronin is specifically used for cystinuria, while captopril is primarily used for hypertension and heart failure.
List of Similar Compounds
- d-Penicillamine
- Captopril
- Acetylcysteine
- Glycylglycine
- Iminodiacetic acid
- Nitrilotriacetic acid
- N-Oxalylglycine
- Bucillamine
- Oxalyldiaminopropionic acid
- gamma-Glutamylcysteine
- N-Acetylglycinamide
特性
IUPAC Name |
2-(2-sulfanylpropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023678 | |
| Record name | Tiopronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kidney stones form when the solubility limit is exceeded and urine becomes supersaturated with endogenous cystine. Tiopronin is an active reducing agent which undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex. Thus, the amount of sparingly soluble cystine is reduced. By reducing urinary cystine concentrations below the solubility limit, tiopronin helps reduce cystine stone formation. | |
| Record name | Tiopronin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1953-02-2 | |
| Record name | Tiopronin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiopronin [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiopronin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tiopronin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiopronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiopronin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOPRONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5W04GO61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















